1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene
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Overview
Description
1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene is an organic compound with the molecular formula C12H18O4. It is a derivative of benzene, where two methoxymethoxy groups and two methyl groups are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
The synthesis of 1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylphenol.
Methoxymethylation: The phenol undergoes methoxymethylation using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Pd can yield dimethylbenzene .
Scientific Research Applications
1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene involves its interaction with various molecular targets and pathways. The methoxymethoxy groups can undergo hydrolysis to release methanol and formaldehyde, which can then participate in further chemical reactions . The compound can also act as a nucleophile or electrophile in various organic reactions, depending on the reaction conditions .
Comparison with Similar Compounds
1,4-Bis(methoxymethoxy)-2,3-dimethylbenzene can be compared with other similar compounds such as:
1,4-Bis(methoxymethyl)benzene: This compound has methoxymethyl groups instead of methoxymethoxy groups, leading to different reactivity and applications.
1,4-Bis(ethoxymethoxy)benzene: This compound has ethoxymethoxy groups, which can affect its solubility and reactivity compared to methoxymethoxy groups.
1,4-Bis(methoxymethoxy)benzene: This compound lacks the dimethyl groups, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
816456-10-7 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,4-bis(methoxymethoxy)-2,3-dimethylbenzene |
InChI |
InChI=1S/C12H18O4/c1-9-10(2)12(16-8-14-4)6-5-11(9)15-7-13-3/h5-6H,7-8H2,1-4H3 |
InChI Key |
JWUNLZSQPBHCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCOC)OCOC |
Origin of Product |
United States |
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